Defined Negative Selectivity Against GPR35 Distinguishes CAS 510734-56-2 from Promiscuous Class Analogs
The target compound provides a defined null phenotype against G-protein coupled receptor 35 (GPR35), a high-value target for inflammatory and metabolic diseases. In a primary antagonism assay, CAS 510734-56-2 was classified as 'inactive' [1]. This negative result is a critical differentiator for chemogenomic control experiments, providing a clear absence of activity that cannot be assumed for other close structural analogs, which may display variable and unpredicted GPR35 modulation.
| Evidence Dimension | GPR35 Antagonism (Primary Assay) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Generic 1-sulfonyl-4-acylpiperazine class (general variable activity profile). No specific active compound was tested in the same assay. |
| Quantified Difference | Activity null vs. potential class promiscuity. No quantifiable difference available. |
| Conditions | Primary antagonist assay against G-protein coupled receptor 35 (EOS300038). |
Why This Matters
For researchers designing counter-screens or seeking a structurally-related negative control probe, this experimentally verified inactivity fills a specific procurement need unmet by comparable active analogs.
- [1] ECBD Assay Report: EOS54275. GPR35 antagonism primary assay for compound C17H25N3O3S, result: inactive. View Source
